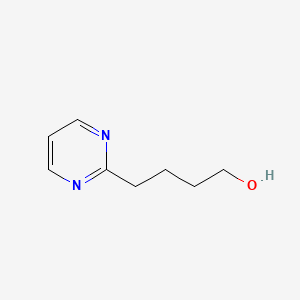
2-Pyrimidinebutanol
Cat. No. B8391622
M. Wt: 152.19 g/mol
InChI Key: JVBGAHYNGUWVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04996218
Procedure details


4-(2-Pyrimidinyl)-3-butynol (1.5 g) in ethanol (40 ml) was added to pre-reduced 10% palladium on charcoal (50% aqueous paste) in ethanol (60 ml) and hydrogenated at room temperature and atmospheric pressure. The catalyst was removed by filtration through hyflo and the solvent evaporated in vacuo. The residual oil was purified by FCC. Elution with System C (19:1) and (9:1) gave the title compound as a pale yellow oil (1.32 g).



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]#[C:8][CH2:9][CH2:10][OH:11]>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH2:7][CH2:8][CH2:9][CH2:10][OH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(N=CC=C1)C#CCCO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration through hyflo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was purified by FCC
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with System C (19:1) and (9:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(N=CC=C1)CCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

